molecular formula C10H12N2O3 B2879687 Phg-gly-OH CAS No. 134624-91-2

Phg-gly-OH

Cat. No. B2879687
M. Wt: 208.217
InChI Key: LJXOMNKURQBXLP-VIFPVBQESA-N
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Description

Phg-Gly-OH, also known as {[(2S)-2-amino-2-phenylethanoyl]amino}acetic acid, is a compound with a molecular weight of 208.22 . It is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for Phg-gly-OH is 1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Phg-gly-OH has a melting point of 238-242°C . It is stored at temperatures between 0-8°C .

Scientific Research Applications

1. Pharmacological Activity and Phytochemistry

Phenylethanoid Glycosides (PhGs) are notable for their significant presence in traditional Chinese medicines and various medicinal plants. These compounds are known for their diverse bioactivities including neuroprotective, anti-inflammatory, antioxidant, antibacterial and antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Their pharmacokinetic properties have also been extensively studied (Xue & Yang, 2016).

2. Therapeutic Potential and Bioavailability

PhGs have been identified in over 572 varieties and exhibit a range of biological activities such as antibacterial, anticancer, antidiabetic, and neuroprotective properties. Despite their potential, the poor bioavailability of PhGs is a significant barrier to their therapeutic application. Efforts to understand their metabolic pathways and enhance bioavailability through methods like bioenhancers and nanotechnology have been investigated (Wu et al., 2020).

3. Separation and Purification Techniques

The purification of PhGs and iridoids, which are highly polar molecules, is challenging due to their strong adsorption onto solid supports. Countercurrent separation (CCS) has been successfully used as an alternative technique for their purification, demonstrating its efficiency and effectiveness for these compounds (Luca et al., 2019).

4. Chemical and Biological Sensor Applications

Graphene-based sensors have shown potential for detecting the presence of hydroxyl ions, with applications in chemical and biological sensing. The conductivity of graphene can be affected by the charging of its surface by hydroxyl ions, indicating a possible application for PhGs in sensor technology (Ang et al., 2008).

5. Biological Relevance in Peptide Forms

Studies on Phg-gly-OH and its analogs have revealed insights into their interactions with other molecules and their potential biological relevance. For instance, intramolecular amidoalkylation reactions of Phg derivatives have been explored, shedding light on their chemical behavior and potential applications in peptide synthesis (Ben-Ishai & McMurray, 1993).

6. Antioxidant and Biological Activities

The research progress in phenylethanoid glycoside delivery systems has highlighted their strong biological and pharmacological activities, such as antioxidant and antibacterial effects. The challenges of intestinal malabsorption and low bioavailability affecting their application are key areas of ongoing research (Huang et al., 2022).

7. Photophysical Properties

Studies on the photophysical properties of Phg(OH) and its derivatives have contributed to a better understanding of their behavior under light exposure. This research can have implications for the use of PhGs in various optical and photonic applications (Wieslaw et al., 1997).

Future Directions

Phg-gly-OH and similar compounds have potential applications in various fields. For instance, peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging, have been synthesized using similar compounds . These hydrogels have shown promise in tissue engineering, fully supporting cell adhesion, survival, and duplication .

properties

IUPAC Name

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXOMNKURQBXLP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phg-gly-OH

Citations

For This Compound
3
Citations
M Kuczer, E Czarniewska, A Majewska… - Bioorganic …, 2016 - Elsevier
In this study, we report the structure-activity relationships of novel derivatives of the insect peptide alloferon (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH). The peptide …
Number of citations: 25 www.sciencedirect.com
EN Galyuk, SV Egorova, EB Gurina… - Chemistry of Natural …, 1992 - Springer
With the aim of obtaining new biologically active compounds, we have synthesized nine combined peptides (I)-(IX) consisting of combinations of the C terminal tripeptide litorin and the …
Number of citations: 2 link.springer.com
G Larbig, A Zall, B Schmidt - Helvetica chimica acta, 2004 - Wiley Online Library
γ‐Secretase, a multiprotein aspartic protease crucial to Alzheimer's dementia, is not available for NMR experiments and has, so far, escaped crystallization. A positional scan of the …
Number of citations: 12 onlinelibrary.wiley.com

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